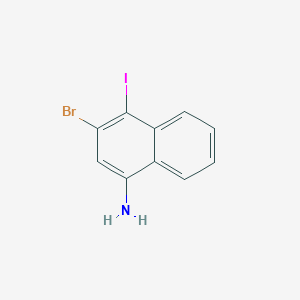

3-Bromo-4-iodo-1-naphthylamine

説明

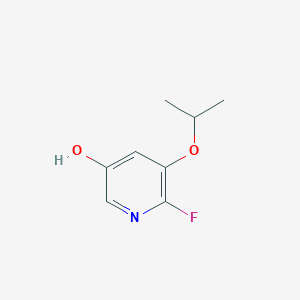

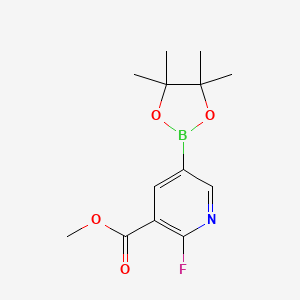

“3-Bromo-4-iodo-1-naphthylamine” is a derivative of 1-Naphthylamine . 1-Naphthylamine is an aromatic amine derived from naphthalene. It can cause bladder cancer (transitional cell carcinoma). It crystallizes in colorless needles which melt at 50 °C. It possesses a disagreeable odor, sublimes readily, and turns brown on exposure to air .

科学的研究の応用

Photostimulated Reactions and Synthesis Techniques

Photostimulated Reactions of Haloarenes with 2-Naphtylamide Ions : A study by Pierini, Baumgartner, and Rossi (1987) in "Tetrahedron Letters" examined the photostimulated reactions of aryl iodides, like 3-Bromo-4-iodo-1-naphthylamine, with 2-naphthylamide ions in liquid ammonia. This reaction mainly produces 1-aryl-2-naphthylamines, suggesting a potential route for synthesizing such compounds (Pierini, Baumgartner, & Rossi, 1987).

Cu(I)-Catalyzed Synthesis of 1-Naphthylamines : Research published in the "Journal of the American Chemical Society" by Su et al. (2019) described an efficient method for synthesizing functionalized 1-naphthylamines, including those derived from 3-Bromo-4-iodo-1-naphthylamine. This process involves Cu(I)-catalyzed benzannulation using terminal alkynes, 2-bromoaryl ketones, and amides, and has applications in chemistry, biology, and materials science due to the unique photophysical properties of the products (Su et al., 2019).

Catalysis and Organic Reactions

Catalysis in Ketone Reduction : Facchetti et al. (2016) in "Organometallics" explored the use of 1-naphthylamine derivatives in the preparation of ruthenium catalysts for ketone reduction. This demonstrates the application of such compounds in developing effective catalysts for organic transformations (Facchetti et al., 2016).

Photoredox and Cu/Ag Catalyzed C4-H Sulfonylation : A study by Bai et al. (2017) in "The Journal of Organic Chemistry" investigated the C4-H sulfonylation of 1-naphthylamine derivatives, showing the potential of these compounds in organic synthesis under mild conditions (Bai et al., 2017).

Analytical and Environmental Applications

Determination Using Oscillating Chemical Reaction : Gao et al. (2007) in "Journal of Hazardous Materials" described a method for determining 1-naphthylamine using the Belousov-Zhabotinskii oscillating chemical system. This indicates its potential use in analytical chemistry for substance detection and quantification (Gao et al., 2007).

Treatment of Wastewater Containing Naphthylamine : A research paper by Chen et al. (2012) in "Journal of Hazardous Materials" demonstrated the use of electrochemical oxidation with MnO2 and Sb-doped SnO2 catalysts for treating wastewater containing naphthylamine. This highlights the environmental applications of 3-Bromo-4-iodo-1-naphthylamine in wastewater treatment (Chen et al., 2012).

特性

IUPAC Name |

3-bromo-4-iodonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrIN/c11-8-5-9(13)6-3-1-2-4-7(6)10(8)12/h1-5H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRVLYGARVCKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2I)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-iodo-1-naphthylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)

![(S)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B1446453.png)

![Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1446458.png)

![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1446463.png)

![4-(Benzyloxy)-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446464.png)

![2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate](/img/structure/B1446466.png)